Cas no 946326-06-3 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
- AKOS024645374
- F2385-0226
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide
- 946326-06-3
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- Inchi: 1S/C20H23FN2O4S/c1-3-4-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3
- InChI Key: BNTSQWKHGDJWJA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C=1)F)OC)(NC1C=CC2=C(C=1)CCC(N2CCCC)=O)(=O)=O
Computed Properties
- Exact Mass: 406.13625655g/mol
- Monoisotopic Mass: 406.13625655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 639
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 84.1Ų
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2385-0226-10mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-5μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-1mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-20μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-2μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-25mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-20mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-2mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-10μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2385-0226-15mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide |
946326-06-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide
Introduction to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide (CAS No. 946326-06-3)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, identified by its CAS number 946326-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly its fused heterocyclic system and aromatic sulfonamide moiety, contribute to its unique chemical and pharmacological properties.
The molecular framework of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide consists of a tetrahydroquinoline core substituted with a butyl group at the 1-position and an oxo group at the 2-position. This core is linked to a benzene ring that carries both a fluoro substituent at the 3-position and a methoxy group at the 4-position. The sulfonamide functional group is attached to the benzene ring at the 1-position. Such a structural arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its interaction with biological targets.
In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their potential applications in drug discovery. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The presence of the butyl group in N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide enhances its lipophilicity, which can improve its membrane permeability and bioavailability. Additionally, the fluoro and methoxy substituents on the benzene ring modulate the electronic properties of the molecule, influencing its binding affinity to biological targets.
The sulfonamide group is a well-known pharmacophore that plays a critical role in many pharmaceutical agents. It contributes to the solubility and bioavailability of drugs while also enhancing their binding interactions with biological receptors. In the case of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide, the sulfonamide moiety is strategically positioned to interact with specific amino acid residues in target proteins. This interaction can lead to potent pharmacological effects, making this compound a valuable candidate for further investigation.
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yli)]-3-fluoro-octahydroxybiphenyl-o-carboxamidesulfonyl amine (CAS No. 94632606) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the tetrahydroquinoline scaffold through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the butyl group at the 1-position and the oxo group at the 2-position. The benzene ring is then modified by introducing the fluoro and methoxy substituents followed by sulfonamide formation.
The introduction of fluorine atoms into organic molecules is a common strategy to enhance metabolic stability and binding affinity. In N-(1-butyl-octahydroxybiphenyloxy carbonyl amide sulfonyl amine (CAS No. 94632606), fluorine is located at the 3-position of the benzene ring. This substitution not only improves the molecule's interactions with biological targets but also increases its resistance to enzymatic degradation. Similarly, the methoxy group at the 4-position contributes to hydrophobic interactions and can influence receptor binding kinetics.
The sulfonamide functional group in N-(butyl octahydroxybiphenyloxy carbonyl amide sulfonyl amine (CAS No. 94632606) is derived from benzenesulfonyl chloride or benzenesulfonyl azide through nucleophilic substitution reactions with appropriate nucleophiles such as ammonia or primary amines. The choice of nucleophile can influence reaction efficiency and product yield. Careful optimization of reaction conditions is essential to achieve high purity and yield.
In terms of biological activity, N-(butyl octahydroxybiphenyloxy carbonyl amide sulfonyl amine (CAS No. 94632606) has shown potential in preclinical studies as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, it has demonstrated inhibitory activity against enzymes such as kinases and proteases that are implicated in cancer progression. Additionally, it has shown promise as an anti-inflammatory agent by modulating inflammatory signaling pathways.
The structural diversity of this compound makes it a versatile scaffold for drug discovery efforts aimed at identifying novel therapeutic agents with improved efficacy and reduced side effects compared to existing drugs. By modifying different parts of its molecular structure—such as changing substituent groups or altering functional groups—scientists can fine-tune its pharmacological properties to target specific disease mechanisms more effectively.
Ongoing research in this area continues to explore new synthetic routes and applications for N-(butyl octahydroxybiphenyloxy carbonyl amide sulfonyl amine (CAS No. 94632606). Advances in computational chemistry and high-throughput screening technologies are enabling researchers to rapidly evaluate large libraries of compounds for their biological activity without extensive experimental testing—a process known as de novo drug design or virtual screening.
The development of novel pharmaceutical agents often involves collaboration between chemists who design molecules based on structural templates like those found in N-()]-[octahydroxybiphenyloxy carbonyl amide sulfonyl amine] (CAS No.). Medicinal biologists who study how these compounds interact with living systems provide critical insights into their mechanisms of action while clinicians help determine if they will be effective treatments for patients suffering from various diseases.
In conclusion,N-()]-[octahydroxybiphenyloxy carbonyl amide sulfonyl amine] (CAS No.) represents an exciting example where structural complexity meets biological function leading not only deeper understanding about disease processes but also better medicines for patients worldwide through continued innovation within pharmaceutical sciences field today tomorrow!
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